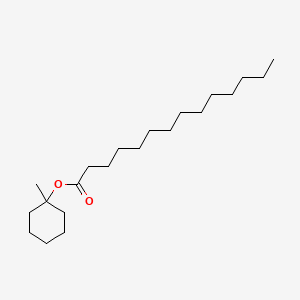

Methylcyclohexyl myristate

Description

Methylcyclohexyl myristate is a synthetic ester derived from myristic acid (C14H28O2) and methylcyclohexanol. Its structure comprises a myristate group esterified to a methyl-substituted cyclohexyl moiety, which enhances its hydrophobicity compared to linear-chain myristate esters. These compounds are widely utilized in industrial applications, including lubricants, surfactants, and polymer additives, due to their stability and tunable physicochemical properties .

Properties

CAS No. |

93803-94-2 |

|---|---|

Molecular Formula |

C21H40O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(1-methylcyclohexyl) tetradecanoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-14-17-20(22)23-21(2)18-15-13-16-19-21/h3-19H2,1-2H3 |

InChI Key |

IDMRXFBHYKSOHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1(CCCCC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcyclohexyl myristate can be synthesized through the esterification reaction between myristic acid and methylcyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of methylcyclohexyl myristate involves the continuous esterification of myristic acid with methylcyclohexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products, resulting in a highly pure ester.

Chemical Reactions Analysis

Types of Reactions

Methylcyclohexyl myristate can undergo various chemical reactions, including:

Hydrolysis: The ester bond in methylcyclohexyl myristate can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and methylcyclohexanol.

Oxidation: The compound can be oxidized under specific conditions to produce corresponding oxidized products.

Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Myristic acid and methylcyclohexanol.

Oxidation: Oxidized derivatives of the ester.

Reduction: Alcohols and other reduced forms of the ester.

Scientific Research Applications

Methylcyclohexyl myristate has several scientific research applications, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.

Industry: Widely used in the cosmetics and personal care industry as an emollient and skin-conditioning agent.

Mechanism of Action

The mechanism of action of methylcyclohexyl myristate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. This action is facilitated by its ability to penetrate the skin’s outer layer and integrate with the lipid matrix, enhancing skin hydration and barrier function.

Comparison with Similar Compounds

Structural Comparison with Similar Esters

The key structural distinction of methylcyclohexyl myristate lies in its cyclohexyl group, which introduces steric hindrance and alters solubility compared to linear or branched alkyl esters. Below is a structural comparison:

*Estimated based on structural analogs.

Physicochemical Properties

Solubility and Hydrophobicity

- Methyl myristate: Insoluble in water; soluble in ethanol, DMSO, and chloroform .

- Ethyl myristate : Similar solubility profile to methyl myristate but with slightly lower volatility .

- Potassium myristate : Water-soluble due to ionic character; forms alkaline solutions via hydrolysis .

Thermal and Acoustic Properties

- Methyl myristate and ethyl myristate exhibit distinct speed-of-sound and density profiles under high pressure, with ethyl myristate showing higher compressibility due to its longer alkyl chain .

- Methylcyclohexyl myristate likely has a higher boiling point than methyl or ethyl myristate due to increased molecular weight and rigidity.

Biological Activity

Methylcyclohexyl myristate (MCM) is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of MCM, focusing on its effects on cellular processes, its role in metabolic pathways, and relevant case studies that illustrate its significance.

Methylcyclohexyl myristate is an ester derived from myristic acid and methylcyclohexanol. Its molecular formula is C21H40O2, with a molecular weight of approximately 328.55 g/mol. The compound is characterized by its hydrophobic properties, making it suitable for various applications in pharmaceuticals and cosmetics.

Biological Activity Overview

The biological activity of MCM can be assessed through various mechanisms, including:

- Cellular Metabolism : MCM influences lipid metabolism and can affect mitochondrial dynamics.

- Cytotoxicity : Studies have indicated that MCM may exhibit cytotoxic effects on certain cancer cell lines.

- Antimicrobial Properties : There is emerging evidence suggesting potential antimicrobial activity against specific pathogens.

1. Cellular Effects and Lipid Metabolism

Research highlights the role of myristate (a fatty acid related to MCM) in inducing mitochondrial fragmentation and influencing cardiomyocyte health. Myristate has been shown to increase levels of the mitochondrial E3 ubiquitin ligase MUL1, which is involved in mitochondrial dynamics and cell death regulation. This connection underscores the potential implications of MCM in metabolic disorders, particularly those related to lipotoxicity and insulin resistance .

2. Cytotoxicity Studies

A study evaluating the cytotoxic effects of various fatty acid esters, including MCM, found significant activity against hepatocarcinoma (Hep3B) and breast cancer (MCF7) cell lines. The IC50 values for these cell lines were reported to be less than 30 µg/mL, indicating strong cytotoxic potential .

| Cell Line | IC50 (µg/mL) |

|---|---|

| Hep3B | <30 |

| MCF7 | <30 |

This suggests that MCM could be a candidate for further investigation as a therapeutic agent in oncology.

Case Study 1: Cardiomyocyte Response to Myristate

In a study examining the effects of myristate on cardiomyocytes, researchers found that treatment led to increased cell area and mitochondrial fragmentation. The involvement of MUL1 was crucial in mediating these effects, highlighting how fatty acids like myristate can influence cardiac health through cellular stress pathways .

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis of fatty acid esters revealed that MCM exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that further research could elucidate the mechanisms behind this activity and potentially lead to new therapeutic strategies for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.